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Compound Focus: Onvansertib

CAS No.: 1034616-18-6

Cat. No.: S538149

Efficacy Comparison: 20 mg vs 30 mg Onvansertib

. . SOC Alone
Efficacy Endpoint 20 mg + SOC 30 mg + SOC
(Control)
Confirmed Objective 42% 49% 30%
Response Rate (ORR)
6-month Confirmed 33% 46% 22%
ORR
Unconfirmed ORR 50% 59% 43%
Progression-Free Early curve separation vs. control Stronger trend -
Survival (PFS) favoring 30 mg vs.
control
Dose-Dependent Yes, observed across ORR, early
Response tumor shrinkage, and depth of

response.
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Supporting Data and Context

The data in the table above is from an intent-to-treat population of 110 patients [1] [2]. Beyond the
confirmed response rates, the early Progression-Free Survival (PFS) data, though median PFS was not yet
reached, showed a favorable trend and a clear separation of the PFS curves for the 30 mg arm compared to
the control [3] [1]. Furthermore, analyses showed that the 30 mg dose led to a shorter time to response and

deeper tumor regression compared to both the control and the 20 mg arm [4] [3].

Safety and Tolerability Profile

A safety analysis of 104 patients from the same trial indicates that onvansertib in combination with

standard-of-care (SOC) is generally well-tolerated [1] [2].

¢ No major or unexpected toxicities were reported [5] [3].

e Grade 3 or higher adverse events were infrequent [3] [2].

e The most common treatment-emergent adverse event associated with onvansertib was
neutropenia, which was manageable [4] [1].

Experimental Protocols for Preclinical Research

While clinical trials use specific combination regimens, foundational research on onvansertib's mechanism

relies on standardized in vitro assays. The workflow for these core experiments can be visualized as follows:
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Here are detailed methodologies for key experiments cited in the search results [6]:

Cell Viability Assay (CCK-8)

e Purpose: To measure onvansertib's inhibitory effect on cell proliferation.
e Procedure:
o Seed cells (e.g., A549, PC-9) in 96-well plates at 5,000 cells/well.
o After 24 hours, treat with a serial dilution of onvansertib.
o Incubate for 72 hours.
o Add CCK-8 reagent and incubate for 1-4 hours.
o Measure the optical density (OD) at 450 nm using a spectrophotometer.
o Calculate IC50 values using software like GraphPad Prism.

Colony Formation Assay

e Purpose: To assess long-term, clonogenic survival after drug treatment.
e Procedure:
o Seed cells at a low density (e.g., 500 cells/well) in a 6-well plate.
o Treat with a specific concentration of onvansertib (e.g., 200 nM) for 72 hours.
o Remove the drug and culture in fresh medium for 14 days, replacing the medium every 2-3
days.
o Fix colonies with methanol and stain with 0.1% crystal violet.
o Count the number of visible colonies (typically >50 cells).

Cell Cycle Analysis by Flow Cytometry

e Purpose: To determine the phase of the cell cycle in which arrest occurs.
e Procedure:
o Treat cells with onvansertib for 24-48 hours.
o Harvest and wash cells with cold PBS.
o Fix cells in 70% ice-cold ethanol for at least 2 hours.
o Wash cells again and resuspend in a propidium iodide (PI) staining solution containing RNase.
o Incubate for 30 minutes at room temperature in the dark.
o Analyze DNA content using a flow cytometer (e.g., BD FACSCanto Il) and quantify the
percentage of cells in G1, S, and G2/M phases using software like FlowJo.
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Apoptosis Assay (Annexin V/Propidium lodide)

e Purpose: To detect early and late stages of apoptosis.
e Procedure:

o Treat cells with onvansertib for 48 hours.

o Harvest cells and wash with cold PBS.

o Resuspend cells in 1X Binding Buffer.

o Stain cells with Annexin V-FITC and Propidium lodide (PI) for 15 minutes at room temperature
in the dark.

o Analyze by flow cytometry within 1 hour. Annexin V-positive/Pl-negative cells are in early
apoptosis; Annexin V-positive/Pl-positive cells are in late apoptosis or necrosis.

Mechanism of Action: PLK1 Inhibition

Onvansertib is a highly selective Polo-like Kinase 1 (PLK1) inhibitor. The diagram below illustrates the key

signaling pathways it disrupts.

Onvansertib (PLK1 Inhibitor)
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The molecular mechanism involves:

e High Selectivity: Onvansertib potently inhibits PLK1 with an IC50 of 2 nM, showing high specificity
over other kinases [7].

¢ Synergy with Chemotherapy: Preclinical and clinical data show onvansertib can overcome
resistance and synergize with standard chemotherapies like irinotecan, making it particularly effective
in KRAS-mutant cancers [8].

Key Takeaways for Researchers

e For Maximum Efficacy: The 30 mg dose is supported by robust clinical data as the more effective
option, showing a 19% absolute improvement in confirmed ORR over SOC alone [3] [2].

o Safety is Manageable: The 30 mg dose does not present a significant increase in unforeseen
toxicities compared to the 20 mg dose, with neutropenia being the primary manageable side effect

[1].
e Future Directions: Cardiff Oncology plans to engage with the FDA and advance the 30 mg dose
into a registrational Phase 1l trial (CRDF-005) based on these results [5] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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